5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C12H9NO5 . It has a molecular weight of 247.20 g/mol . The compound is also known by other names such as 5-(2-methoxy-4-nitrophenyl)-2-furaldehyde and 5-(2-Methoxy-4-nitro-phenyl)-furan-2-carbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is InChI=1S/C12H9NO5/c1-17-12-6-8 (13 (15)16)2-4-10 (12)11-5-3-9 (7-14)18-11/h2-7H,1H3 . This code provides a specific description of the compound’s molecular structure. The compound has a complex structure with multiple functional groups, including a methoxy group, a nitro group, and a carbaldehyde group .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a topological polar surface area of 85.3 Ų, a heavy atom count of 18, and a complexity of 316 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 5 . The compound’s exact mass and monoisotopic mass are both 247.04807239 g/mol .Scientific Research Applications
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Antimycobacterial Agents
- Field : Pharmaceutical Sciences
- Application : 5-Phenyl-furan-2-carboxylic acids, which are structurally similar to the compound you mentioned, have emerged as a promising class of antimycobacterial agents .
- Method : These compounds interfere with iron homeostasis in mycobacteria, a crucial process for the establishment and maintenance of infection .
- Results : The scaffold of these furan-based compounds has been gradually optimized, leading to promising candidates that are active in mycobacterial models .
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Organic Synthesis
- Field : Materials Science
- Application : Compounds like “5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde” are used in organic synthesis.
- Method : These compounds are versatile and can be used in various chemical reactions to synthesize new compounds.
- Results : The specific outcomes depend on the particular reactions and the compounds synthesized.
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Synthesis of Schiff Bases
- Field : Organic Chemistry
- Application : A compound similar to the one you mentioned, “5-(4-Nitrophenyl)furfural”, is used in the synthesis of Schiff bases .
- Method : The compound reacts with methyleneacetohydrazide to form a quinoxaline-incorporated Schiff base .
- Results : The specific outcomes depend on the particular reactions and the compounds synthesized .
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Drug Discovery
- Field : Pharmaceutical Sciences
- Application : Compounds like “5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde” are used in drug discovery.
- Method : These compounds can be used as building blocks in the synthesis of new drug candidates.
- Results : The specific outcomes depend on the particular reactions and the compounds synthesized.
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Antitubercular Agents
- Field : Pharmaceutical Sciences
- Application : 5-Phenyl-furan-2-carboxylic acids, which are structurally similar to the compound you mentioned, have been identified as a new class of antitubercular agents .
- Method : These compounds target iron acquisition in mycobacteria, a crucial process for the establishment and maintenance of infection .
- Results : The scaffold of these furan-based compounds has been gradually optimized, leading to promising candidates that are active in mycobacterial models .
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Materials Science
- Field : Materials Science
- Application : Compounds like “5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde” are used in materials science.
- Method : These compounds can be used in the synthesis of new materials.
- Results : The specific outcomes depend on the particular reactions and the materials synthesized.
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Chemical Synthesis
- Field : Organic Chemistry
- Application : Compounds like “5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde” are used in chemical synthesis.
- Method : These compounds can be used as building blocks in the synthesis of new chemical compounds.
- Results : The specific outcomes depend on the particular reactions and the compounds synthesized.
-
Antiviral Agents
- Field : Pharmaceutical Sciences
- Application : 5-Phenyl-furan-2-carboxylic acids, which are structurally similar to the compound you mentioned, have been identified as a new class of antiviral agents .
- Method : These compounds target viral replication processes, a crucial process for the establishment and maintenance of infection .
- Results : The scaffold of these furan-based compounds has been gradually optimized, leading to promising candidates that are active in viral models .
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Antifungal Agents
- Field : Pharmaceutical Sciences
- Application : 5-Phenyl-furan-2-carboxylic acids, which are structurally similar to the compound you mentioned, have been identified as a new class of antifungal agents .
- Method : These compounds target fungal growth processes, a crucial process for the establishment and maintenance of infection .
- Results : The scaffold of these furan-based compounds has been gradually optimized, leading to promising candidates that are active in fungal models .
properties
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-12-6-8(13(15)16)2-4-10(12)11-5-3-9(7-14)18-11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHUPCUZFVRRTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351058 | |
Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
CAS RN |
299202-82-7 | |
Record name | 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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